Elevated Melting Point and Thermal Stability Versus the Des-Chloro Parent Acid
The introduction of the electron‑withdrawing chlorine substituent at the 5‑position raises the melting point of the target compound (239–240 °C) by approximately 3–5 °C relative to the corresponding 1‑phenyl‑1H‑pyrazole‑3,4‑dicarboxylic acid (m.p. 235–237 °C) [1]. The increase is attributed to enhanced intermolecular halogen‑bonding and dipole‑dipole interactions in the solid state, which also improve thermal stability during solvothermal syntheses of metal‑organic frameworks [1].
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | 239–240 °C |
| Comparator Or Baseline | 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid: 235–237 °C |
| Quantified Difference | +3 to +5 °C higher melting point for the 5-chloro derivative |
| Conditions | Capillary melting point apparatus; heating rate not explicitly stated but standard for organic acids [1] |
Why This Matters
A higher melting point and superior thermal stability are critical performance attributes for high‑temperature synthetic protocols (e.g., solvothermal MOF synthesis), reducing unwanted decomposition and improving batch‑to‑batch reproducibility.
- [1] Chen, Y.; Liu, C.-B.; Gong, Y.-N.; Zhong, J.-M.; Wen, H.-L. Syntheses, crystal structures and antibacterial activities of six cobalt(II) pyrazole carboxylate complexes with helical character. Polyhedron 2012, 36 (1), 6–14. View Source
